molecular formula C18H19IO3 B8159424 tert-Butyl 2-(benzyloxy)-5-iodobenzoate

tert-Butyl 2-(benzyloxy)-5-iodobenzoate

Cat. No.: B8159424
M. Wt: 410.2 g/mol
InChI Key: CLVNIHJGYSMNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(benzyloxy)-5-iodobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a benzyloxy protecting group at the 2-position, and an iodine atom at the 5-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a leaving group. The tert-butyl ester enhances hydrolytic stability compared to smaller alkyl esters, while the benzyloxy group serves as a protective moiety for hydroxyl functionalities during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 5-iodo-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO3/c1-18(2,3)22-17(20)15-11-14(19)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNIHJGYSMNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)-5-iodobenzoate typically involves the esterification of 2-(benzyloxy)-5-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products like tert-Butyl 2-(benzyloxy)-5-aminobenzoate or tert-Butyl 2-(benzyloxy)-5-thiocyanatobenzoate.

    Oxidation: Products like 2-(benzyloxy)-5-iodobenzoic acid.

    Reduction: Products like tert-Butyl 2-(benzyloxy)-5-iodobenzyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to the discovery of new drugs .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-(benzyloxy)-5-iodobenzoate with analogous derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Electronic Properties

  • This compound: The iodine atom at the 5-position is meta to the ester group, making it electronically favorable for nucleophilic aromatic substitution or cross-coupling reactions.
  • tert-Butyl 5-chloro-2-iodobenzoate (CAS 397329-54-3): Replaces the benzyloxy group with a chlorine atom at the 5-position and iodine at the 2-position. However, iodine’s position at the 2-position may alter regioselectivity in cross-couplings compared to the target compound .
  • Methyl 2-(benzyloxy)-5-iodobenzoate (CAS 146335-26-4) :

    • Differs in the ester group (methyl instead of tert-butyl).
    • The methyl ester is less hydrolytically stable, making it less suitable for prolonged synthetic sequences requiring acidic or basic conditions .

Steric and Solubility Considerations

  • The tert-butyl group in the target compound introduces significant steric hindrance, which may slow reaction kinetics but improves stability. In contrast, methyl esters (e.g., Methyl 4-iodo-2-methoxybenzoate, CAS 148490-97-5) offer reduced steric bulk, favoring faster reaction rates but compromising stability .
  • The benzyloxy group enhances lipophilicity compared to methoxy or ethoxy analogs (e.g., Methyl 2-ethoxy-5-iodobenzoate, CAS 193882-67-6), impacting solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

  • Iodoarenes like this compound are highly reactive in palladium-catalyzed cross-couplings due to iodine’s superior leaving-group ability compared to chloro or bromo analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents (Positions) Ester Group Molecular Weight Key Applications
This compound Not provided 2-benzyloxy, 5-iodo tert-butyl ~370.2 (est.) Cross-coupling, protective synthesis
tert-Butyl 5-chloro-2-iodobenzoate 397329-54-3 5-chloro, 2-iodo tert-butyl 338.57 Electrophilic substitution
Methyl 2-(benzyloxy)-5-iodobenzoate 146335-26-4 2-benzyloxy, 5-iodo methyl ~318.1 (est.) Lab-scale cross-coupling
Methyl 4-iodo-2-methoxybenzoate 148490-97-5 2-methoxy, 4-iodo methyl 306.1 Regioselective functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.